

Comparative Bioequivalence & Salt Form Optimization: 3-Fluorophenmetrazine (3-FPM)[1]

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Compound of Interest

Compound Name: 3-Fluorophenmetrazine
Hydrochloride
Cat. No.: B579849

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Executive Summary

3-Fluorophenmetrazine (3-FPM) is a regioisomer of phenmetrazine and a potent monoamine releaser with significant norepinephrine-dopamine specificity (EC50 values: 30 nM NE, 43 nM DA).[1][2][3][4] While primarily identified as a New Psychoactive Substance (NPS), its structural proximity to phenmetrazine (a formerly approved anorectic) makes it a candidate for theoretical therapeutic repurposing or forensic profiling.[1]

This guide outlines the protocol for establishing bioequivalence (BE) between the standard Hydrochloride (HCl) salt and the Fumarate salt forms.[1] It synthesizes physicochemical profiling, in vitro dissolution kinetics, and in vivo pharmacokinetic (PK) assessment to ensure rigorous scientific validation.

Part 1: Physicochemical Profiling & Salt Selection

Before initiating in vivo BE studies, the physicochemical disparities between salt forms must be quantified.[1] The choice of salt dictates stability, solubility, and manufacturing viability.

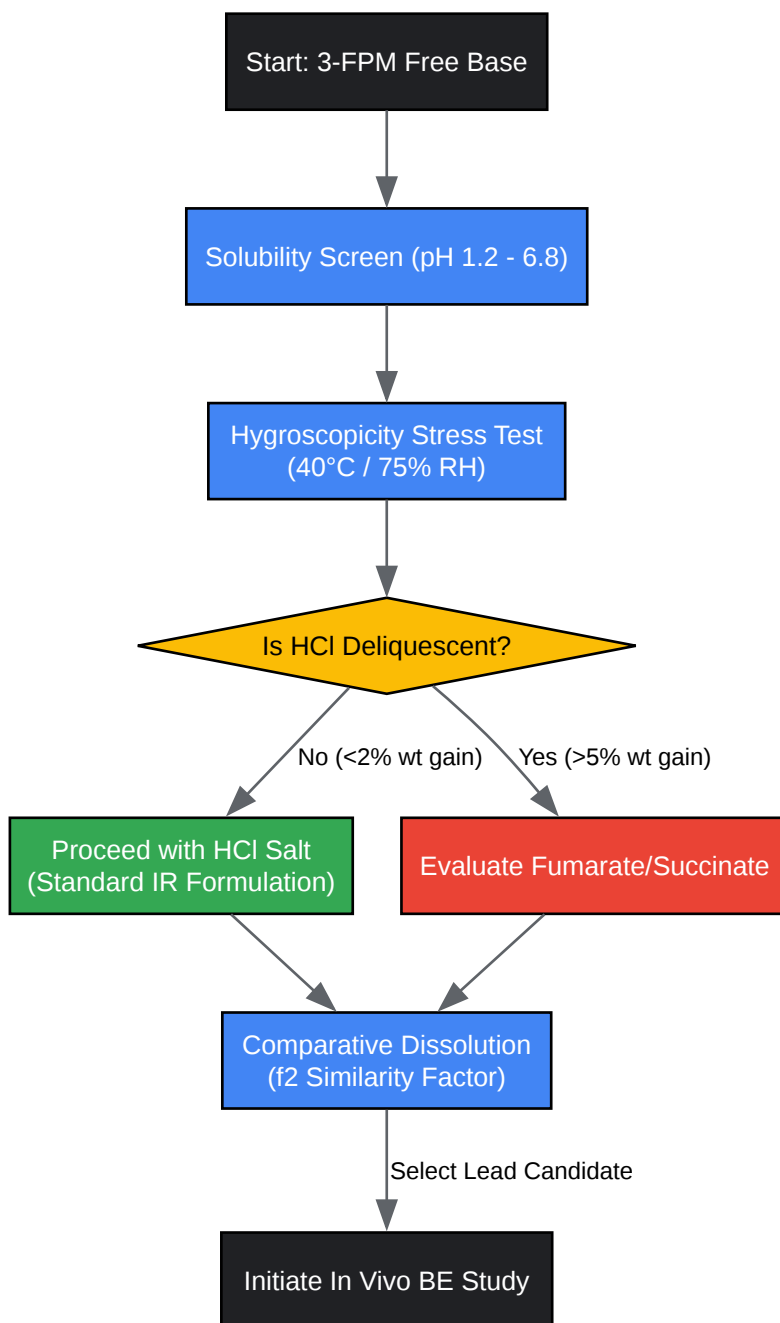
Comparative Properties: HCl vs. Fumarate

The Hydrochloride salt is the industry standard for phenmetrazine derivatives due to high aqueous solubility.[1] However, Fumarate is often explored to mitigate hygroscopicity issues common in HCl salts of secondary amines.[1]

Parameter	3-FPM Hydrochloride (Reference)	3-FPM Fumarate (Test Alternative)	Clinical Implication
Molecular Weight	231.69 g/mol	~311.3 g/mol (1:1 stoichiometry)	Dosage adjustment required for Fumarate to match free-base equivalent.[1]
Melting Point	233–236 °C	185–190 °C (Predicted)	Higher MP in HCl indicates a robust crystal lattice; lower MP in Fumarate may aid dissolution rate.[1]
Aqueous Solubility	High (>50 mg/mL)	Moderate (~10–20 mg/mL)	HCl is preferred for IR (Immediate Release); Fumarate for controlled release or taste masking.[1]
Hygroscopicity	Moderate (Deliquescent at >75% RH)	Low (Non-hygroscopic)	Fumarate offers superior stability for solid dosage forms in humid climates.[1]
pH (1% Solution)	Acidic (~4.5–5.[1]5)	Weakly Acidic (~3.0–4.[1]0)	Impacts gastric tolerability and local irritation potential.[1]

Decision Logic for Salt Selection

The following workflow illustrates the critical decision points when selecting between salt forms for development.



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Caption: Decision tree for selecting between HCl and Fumarate salt forms based on stability and solubility thresholds.

Part 2: In Vitro Dissolution Protocol

To waive in vivo requirements or justify bridging studies, the f2 similarity factor must be established.[1]

Protocol:

- Apparatus: USP Apparatus 2 (Paddle).
- Media: 900 mL of 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8).
- Speed: 50 RPM.
- Temperature: 37 ± 0.5 °C.
- Sampling: 5, 10, 15, 20, 30, 45, and 60 minutes.
- Acceptance Criteria: The "Test" (Fumarate) is bioequivalent to "Reference" (HCl) if the f_2 value is between 50 and 100.[\[1\]](#)

Part 3: In Vivo Bioequivalence Study Design

This section details the clinical protocol required to demonstrate bioequivalence in a mammalian model (or human volunteers, regulatory status permitting).

Study Design Specifications

- Design: Randomized, Two-Period, Two-Sequence, Single-Dose Crossover.
- Subjects: Healthy volunteers (n=12 to 24) or Wistar Rats (n=12 for preclinical).[\[1\]](#)
- Washout Period: 7 days (>10 half-lives). 3-FPM half-life is ~8.8 hours; 7 days ensures complete elimination.[\[1\]](#)
- Dose: 50 mg (Human equivalent) or 5 mg/kg (Rat).[\[1\]](#)

Pharmacokinetic Sampling Schedule

Accurate determination of

and

requires intensive sampling around the

(approx. 2.5 hours).

Timepoint (h)	Purpose
0.0 (Pre-dose)	Establish baseline (BLQ).
0.5, 1.0, 1.5	Capture absorption phase.[1]
2.0, 2.5, 3.0	Critical: Capture and .
4.0, 6.0, 8.0	Distribution phase.[1]
12, 24, 36, 48	Elimination phase (covering ~5 half-lives).[1]

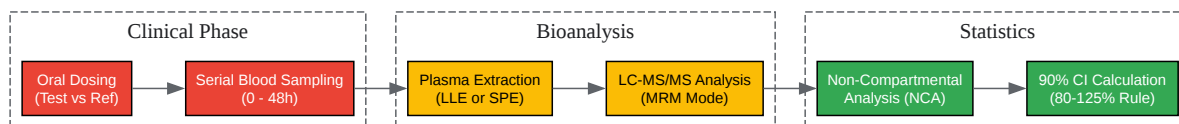
Bioanalytical Method (LC-MS/MS)

A validated method is required to quantify 3-FPM in plasma.[1]

- Instrumentation: LC-ESI-MS/MS (Triple Quadrupole).[1]
- Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).[1]
- Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]
- Transitions (MRM):
 - Quantifier: m/z 196.1 → 109.1[1]
 - Qualifier: m/z 196.1 → 151.1[1]
- Internal Standard: 3-FPM-d5 or Phenmetrazine-d5.[1]
- LOD/LOQ: Target Limit of Detection < 0.1 ng/mL.

Bioequivalence Workflow

The following diagram outlines the operational flow from dosing to statistical analysis.



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Caption: End-to-end workflow for 3-FPM bioequivalence assessment, from clinical dosing to statistical validation.

Part 4: Data Analysis & Statistical Criteria

To declare the Fumarate salt bioequivalent to the HCl salt, the following statistical parameters must be met.

Primary Endpoints

- (Peak Plasma Concentration): Indicates the rate of absorption.[1]
- (Area Under Curve): Indicates the extent of absorption (total exposure).[1]

Acceptance Criteria

Using ANOVA on log-transformed data:

- The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for both and must fall within the range of 80.00% to 125.00%.[5]
- Intra-subject Variability (CV%): If CV > 30% (highly variable drug), Reference-Scaled Average Bioequivalence (RSABE) approaches may be required.[1]

Metabolic Considerations

3-FPM is metabolized via N-oxidation and aryl hydroxylation [2].[1][2] While the parent compound is the primary analyte, monitoring the N-oxide metabolite can provide secondary

confirmation of metabolic equivalence, though it is not required for the primary BE definition.[1]

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